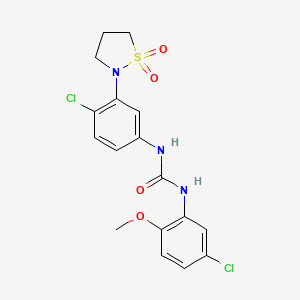

![molecular formula C14H20INO2Si B2861339 2-(((叔丁基二甲基甲硅烷基)氧基)甲基)-7-碘呋并[3,2-c]吡啶 CAS No. 1956364-46-7](/img/structure/B2861339.png)

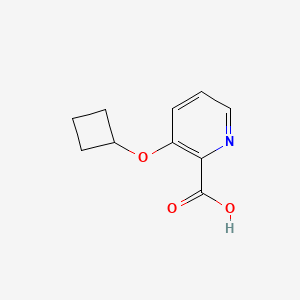

2-(((叔丁基二甲基甲硅烷基)氧基)甲基)-7-碘呋并[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TBDMS is a silyl ether used to protect hydroxyl groups, typically in organic synthesis . It is known for its high hydrolytic stability, making it useful for protecting groups in various chemical reactions .

Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .Molecular Structure Analysis

TBDMS-protected compounds have the general formula R-O-Si(C(CH3)3)2CH3, where R represents the rest of the molecule .Chemical Reactions Analysis

TBDMS ethers can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

TBDMS-protected compounds are generally stable under basic conditions but can be deprotected under acidic conditions or by using fluoride ions . The physical properties such as boiling point or melting point can vary widely depending on the structure of the R group .科学研究应用

无金属催化氧化体系

碘-吡啶-叔丁基氢过氧化物已被开发为一种绿色高效的催化体系,用于将苄基亚甲基氧化为酮,将伯胺氧化为腈。此方法的特点是条件温和且对环境无害,不需要过渡金属、有机溶剂或危险试剂。氧化过程以优异的收率和完全的化学选择性从苄基亚甲基中生成酮,而伯胺在几分钟内转化为腈,收率为中等到好 (Zhang et al., 2009)。

金属化和碳碳偶联

(叔丁基二甲基甲硅烷基)(2-吡啶甲基)胺与二甲基锌的金属化导致形成无色二聚体甲基锌 2-吡啶甲基(叔丁基二甲基甲硅烷基)酰胺。该化合物在无溶剂热分解后,得到各种产物,包括胺、双(甲基锌)—1,2-二吡啶-1,2-双(叔丁基二甲基甲硅烷基酰胺)乙烷和双[(叔丁基二甲基甲硅烷基)(2-吡啶甲基)酰胺]锌。这些反应证明了通过碳碳偶联过程创建复杂锌基化合物的潜力 (Westerhausen et al., 2001)。

配位化学和发光

2,6-二(吡唑-1-基)吡啶和 2,6-二(吡唑-3-基)吡啶的衍生物已被探索作为配位化学中的配体。这些化合物在开发用于生物传感的发光镧系化合物和具有不寻常热和光化学自旋态转变的铁配合物方面显示出前景。这项研究突出了吡啶衍生物在创建具有独特发光性质的配合物方面的多功能性,这些配合物在传感和催化中具有潜在应用 (Halcrow, 2005)。

催化水氧化

已经使用源自吡啶的配体开发了一系列用于水氧化的 Ru 配合物。这些配合物表现出在添加到含水 Ce(IV)-CF3SO3H 溶液中时能有效释放氧的能力。该研究显示,基于轴向吡啶配体的电子给体/受体能力的周转数有所不同,突出了这些配合物在催化水氧化过程中的潜力 (Zong & Thummel, 2005)。

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl-[(7-iodofuro[3,2-c]pyridin-2-yl)methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2Si/c1-14(2,3)19(4,5)17-9-11-6-10-7-16-8-12(15)13(10)18-11/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVERXRBEEASQAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC2=CN=CC(=C2O1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((tert-Butyldimethylsilyl)oxy)methyl)-7-iodofuro[3,2-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

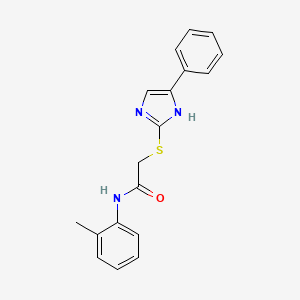

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)

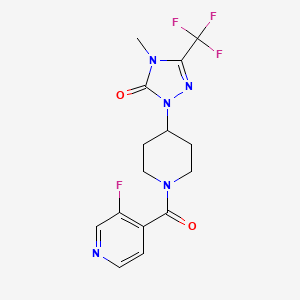

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)

![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)